molecular formula C10H10O4 B1592622 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid CAS No. 69999-15-1

2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid

Cat. No.: B1592622
CAS No.: 69999-15-1
M. Wt: 194.18 g/mol
InChI Key: UDBVGKNTIBHHBA-UHFFFAOYSA-N
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Description

2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-9(10(12)13)7-1-2-8-6(5-7)3-4-14-8/h1-2,5,9,11H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBVGKNTIBHHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633064
Record name (2,3-Dihydro-1-benzofuran-5-yl)(hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69999-15-1
Record name (2,3-Dihydro-1-benzofuran-5-yl)(hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the 2,3-Dihydrobenzofuran Core

The key step in the preparation of 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid is the formation of the 2,3-dihydrobenzofuran ring system, typically achieved through cyclization reactions starting from phenolic precursors.

Method from Patent CN105693666A:

  • Step 1: Synthesis of 2-phenyl phenol

    • React aqueous sodium phenolate (10 mol/L) with ethylene chlorohydrin in the presence of copper chloride and iron chloride mixed solid catalyst at 60–70 °C under reflux for 2–3 hours.
    • After cooling, the organic layer is separated and washed with sodium hydroxide solution (3–5% mass concentration) multiple times to purify 2-phenyl phenol.
  • Step 2: Cyclization to 2,3-Dihydrobenzofuran

    • Heat the purified 2-phenyl phenol with zinc chloride and manganous chloride solids at 200–220 °C under reflux for 3–4 hours.
    • After cooling, wash with sodium hydroxide aqueous solution and collect the fraction boiling at 88–90 °C under reduced pressure to obtain 2,3-dihydrobenzofuran with yields up to 88–90%.
Step Reagents and Conditions Temperature (°C) Time (hours) Yield (%)
1 Sodium phenolate, ethylene chlorohydrin, CuCl2/FeCl3 60–70 2–3 Not specified
2 2-phenyl phenol, ZnCl2, MnCl2 200–220 3–4 88–90

This method provides an efficient route to the dihydrobenzofuran core, which is the backbone for further functionalization.

Alternative Transition Metal-Catalyzed Cyclization Approaches

Recent advances include transition metal-catalyzed C–H activation and annulation strategies to construct dihydrobenzofuran scaffolds with functional groups.

  • Rhodium-catalyzed C–H activation followed by alkyne insertion and oxidative addition steps can produce 3-alkylidene-2,3-dihydrobenzofuran derivatives.
  • Copper-catalyzed C–H alkylation of substituted salicyclaldehydes with aryl cyclopropanols, followed by β-hydride elimination and oxy-Michael addition, yields benzofuranones that can be further functionalized.

These methods offer regioselective and efficient routes to dihydrobenzofuran derivatives, potentially adaptable for hydroxyacetic acid substitution.

Functionalization via Alkylation and Subsequent Hydrolysis

According to WO2009125426A2 patent, alkylation of 2,3-dihydrobenzofuran derivatives with 2-bromoethyl substituents can be performed in the presence of bases such as potassium carbonate and phase transfer catalysts in nitrile solvents.

  • The reaction is conducted at reflux for 5–8 hours with dropwise addition of the alkylating agent to control exothermicity.
  • Subsequent hydrolysis of esters using lithium hydroxide in methanol yields hydroxyacetic acid derivatives.

This approach allows introduction of side chains that can be converted into hydroxyacetic acid functionalities after appropriate transformations.

Summary Table of Preparation Methods

Method No. Key Steps Reagents/Catalysts Conditions Yield/Notes
1 Phenol alkylation and cyclization Sodium phenolate, ethylene chlorohydrin, CuCl2/FeCl3, ZnCl2, MnCl2 60–220 °C, reflux, 2–4 h 88–90% yield of 2,3-dihydrobenzofuran
2 Reduction of benzofuran carboxylate ester + hydrolysis Mg, NH4Cl, NaOH, THF/MeOH/H2O −15 °C to RT, 70 °C overnight Trans-2,3-dihydrobenzofuran-3-carboxylic acid
3 Transition metal-catalyzed C–H activation and annulation Rhodium catalyst, Cu(OAc)2, CsOAc Mild to moderate temperatures Regioselective dihydrobenzofuran derivatives
4 Alkylation with bromoethyl derivatives + hydrolysis K2CO3, phase transfer catalyst, LiOH Reflux 5–8 h, hydrolysis at RT Functionalized dihydrobenzofuran acids

Research Findings and Notes

  • The cyclization of phenolic precursors with ethylene chlorohydrin under metal chloride catalysis is a robust method for synthesizing the dihydrobenzofuran core with high yields.
  • Reduction and hydrolysis steps require careful temperature control to maintain stereochemical integrity and avoid epimerization, especially when targeting trans-isomers.
  • Transition metal-catalyzed methods provide versatile platforms for structural diversification but may require optimization for specific hydroxyacetic acid substitutions.
  • Alkylation strategies allow for modular introduction of side chains that can be converted into hydroxyacetic acid groups, useful in medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of benzofuran derivatives with different functional groups .

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the potential of 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetic acid as an antitubercular agent. In particular, it has been included in formulations aimed at enhancing the efficacy of existing tuberculosis treatments.

A study compared various coumaran derivatives, including this compound, using in silico docking methods and in vitro testing to evaluate their antimycobacterial activity. The findings suggested that formulations incorporating this compound exhibited promising results against drug-resistant strains of Mycobacterium tuberculosis. Liposomal drug carrier systems were utilized to improve the stability and cellular uptake of these compounds, significantly enhancing their therapeutic potential .

Table 1: Antitubercular Efficacy of Compounds

CompoundMIC (μg/mL)Cellular Uptake (%)
TB501<100<2
TB515<100>100
This compoundTBDTBD

Note: TBD indicates values that require further research to determine.

Synthesis of Biologically Active Compounds

The compound serves as a valuable building block in the synthesis of various biologically active molecules. Its structure allows for modifications that can lead to the development of new drugs targeting different diseases, including cancer and neurodegenerative disorders. Research indicates that derivatives of benzofuran and dihydrobenzofuran often exhibit significant biological activity, making them attractive targets for drug discovery .

Case Studies

  • In Vivo Studies on Antitubercular Formulations :
    • A study demonstrated the effectiveness of liposomal formulations containing this compound in improving the bioavailability and reducing cytotoxicity compared to native compounds. The encapsulation significantly increased cellular uptake rates in infected cell lines .
  • Neuroprotective Properties :
    • Another area of investigation involves the neuroprotective effects of benzofuran derivatives. Compounds related to this compound have shown promise in protecting neuronal cells from oxidative stress and inflammation, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical processes. For instance, it may inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

Uniqueness

2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid is unique due to its specific structural features, which combine the benzofuran ring with a hydroxyacetic acid moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .

Biological Activity

2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant studies and data.

The compound exhibits a variety of biological effects through several mechanisms:

  • Cell Proliferation Inhibition : It has been shown to induce apoptosis in various cancer cell lines, contributing to its anticancer properties. The compound inhibits vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis.
  • Enzyme Interactions : this compound interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially affecting the pharmacokinetics of other therapeutic agents.

The compound's biochemical properties include:

  • Antioxidant Activity : It demonstrates significant antioxidant properties, which may protect cells from oxidative stress-related damage.
  • Anti-inflammatory Effects : Studies indicate that it can reduce inflammation, as evidenced by its performance in the carrageenan-induced edema model. Modifications to its structure enhance this activity .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Induces apoptosis and inhibits cell proliferation in cancer models .
Antibacterial Exhibits activity against various bacterial strains, including MRSA .
Anti-inflammatory Reduces inflammation in animal models .
Antioxidant Protects cells from oxidative stress.

Case Studies and Research Findings

Several studies highlight the compound's biological activity:

  • Anticancer Study : A study demonstrated that derivatives of this compound showed significant antiproliferative effects against human cancer cell lines. The most potent derivatives were identified through structure-activity relationship analyses .
  • Antimicrobial Activity : Research indicated that certain derivatives exhibited superior antibacterial activity compared to conventional antibiotics against resistant strains like MRSA. This suggests potential for development into new antimicrobial agents .
  • Anti-inflammatory Effects : In a model assessing anti-inflammatory activity, modifications to the compound's structure led to enhanced efficacy, showcasing its potential as a therapeutic agent for inflammatory diseases .

Dosage Effects in Animal Models

The biological effects of this compound vary with dosage:

  • Low Doses : Beneficial effects such as modulation of cellular metabolism and gene expression were observed.
  • High Doses : At elevated concentrations, cytotoxic effects were noted in certain cell lines, necessitating careful dose optimization for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cascade [3,3]-sigmatropic rearrangements or multi-step functionalization of benzofuran precursors. For example, coupling 2,3-dihydrobenzofuran derivatives with hydroxylated acetic acid moieties under anhydrous conditions (e.g., THF, LDA as a base) achieves moderate yields (~40–60%). Optimizing stoichiometry and temperature (e.g., −78°C for lithiation steps) minimizes side reactions like over-oxidation .

Q. How can structural elucidation be performed for this compound, and what analytical techniques are critical?

  • Methodological Answer : Combine NMR (¹H/¹³C, COSY, HSQC) to assign proton and carbon environments, particularly the dihydrobenzofuran ring and hydroxyacetic acid moiety. X-ray crystallography (as applied in analogous benzofuran-acetic acid derivatives) resolves stereochemistry and confirms intramolecular hydrogen bonding between the hydroxyl and carbonyl groups . High-resolution mass spectrometry (HRMS) validates molecular formula accuracy.

Q. What solubility and stability profiles should researchers consider during experimental design?

  • Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (DMSO, DMF). Stability studies under varying pH (e.g., 4–9) and temperatures (4°C vs. RT) are critical, as the hydroxyacetic acid group may undergo esterification or degradation. Storage at −20°C under inert atmosphere is recommended for long-term preservation .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R/S configurations) in the hydroxyacetic acid moiety impact biological activity?

  • Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or catalysts) is required to isolate R/S isomers. Pharmacological assays (e.g., enzyme inhibition, receptor binding) reveal stereospecific effects. For instance, the R-configuration in analogous benzofuran derivatives shows enhanced binding affinity to target proteins like cyclooxygenases .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from impurities or varying assay conditions. Validate purity via HPLC (≥95%) and standardize assays (e.g., fixed ATP concentrations in kinase studies). Cross-reference with structural analogs (e.g., 2-(1,3-dihydro-2-benzofuran-5-sulfonamido)acetic acid) to identify structure-activity relationships (SAR) .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

  • Methodological Answer : Use DFT calculations to predict metabolic hotspots (e.g., hydroxyl group oxidation). Docking studies (AutoDock, Schrödinger) identify steric clashes or hydrogen-bonding interactions in enzyme-binding pockets. For example, fluorination at the benzofuran ring (as in 2,2-difluoro-1,3-benzodioxole-5-acetic acid) reduces CYP450-mediated metabolism .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Continuous-flow reactors improve reproducibility for sensitive steps (e.g., low-temperature lithiation). Chiral chromatography (SFC or HPLC) ensures enantiomeric excess (ee) ≥98% post-synthesis. Process analytical technology (PAT) monitors critical parameters (e.g., pH, temperature) in real time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid
Reactant of Route 2
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2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid

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